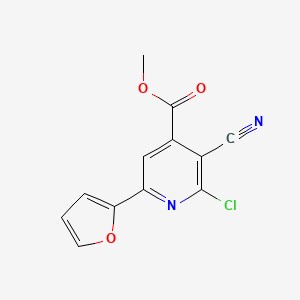
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a chloro substituent on an isonicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanoisonicotinic acid with furan-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding or other interactions, while the furan ring can provide aromatic stability. The chloro substituent can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyano-6-methylpyridine: Similar structure but with a methyl group instead of a furan ring.
2-Methyl-3-(methylthio)furan: Contains a furan ring but with different substituents.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar furan ring and cyano group but different ester group.
Uniqueness
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity
Properties
Molecular Formula |
C12H7ClN2O3 |
|---|---|
Molecular Weight |
262.65 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyano-6-(furan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H7ClN2O3/c1-17-12(16)7-5-9(10-3-2-4-18-10)15-11(13)8(7)6-14/h2-5H,1H3 |
InChI Key |
BKBYIMLBPBALSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1C#N)Cl)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















